molecular formula C14H20ClN3O B12225812 1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-(3-methoxybenzyl)methanamine

1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-(3-methoxybenzyl)methanamine

Cat. No.: B12225812
M. Wt: 281.78 g/mol
InChI Key: GVCUZUHOVJBIBJ-UHFFFAOYSA-N
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Description

1-(1,3-Dimethyl-1H-pyrazol-4-yl)-N-(3-methoxybenzyl)methanamine is a chemical compound supplied for scientific research and development purposes. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. Pyrazole derivatives represent a privileged scaffold in medicinal chemistry due to their broad spectrum of biological activities and are core components of several approved pharmaceuticals . Researchers are exploring related N-benzyl pyrazole compounds for their potential as novel anticancer agents and autophagy modulators. Some structurally similar compounds have demonstrated submicromolar antiproliferative activity in cellular assays, such as those using MIA PaCa-2 pancreatic cancer cells, and have been shown to interfere with mTORC1 signaling and disrupt autophagic flux . The molecular structure of this compound, which includes a 1,3-dimethylpyrazole core linked to a 3-methoxybenzyl group, makes it a valuable intermediate for further chemical exploration and structure-activity relationship (SAR) studies. It serves as a building block for synthesizing novel compounds to investigate their potential pharmacological properties, including antimicrobial and antioxidant activities, which have been noted in other synthesized pyrazole derivatives . Researchers can utilize this chemical to develop new active compounds for probing biological pathways and addressing challenges in areas like antimicrobial resistance.

Properties

Molecular Formula

C14H20ClN3O

Molecular Weight

281.78 g/mol

IUPAC Name

N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-(3-methoxyphenyl)methanamine;hydrochloride

InChI

InChI=1S/C14H19N3O.ClH/c1-11-13(10-17(2)16-11)9-15-8-12-5-4-6-14(7-12)18-3;/h4-7,10,15H,8-9H2,1-3H3;1H

InChI Key

GVCUZUHOVJBIBJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1CNCC2=CC(=CC=C2)OC)C.Cl

Origin of Product

United States

Preparation Methods

Pyrazole Core Formation

The 1,3-dimethylpyrazole ring is typically synthesized via cyclocondensation of hydrazine derivatives with 1,3-diketones. For example:

  • Step 1 : Reaction of hydrazine hydrate with acetylacetone (2,4-pentanedione) in acidic conditions yields 1,3-dimethyl-1H-pyrazole.
  • Step 2 : Bromination or chlorination at the 4-position introduces a leaving group (e.g., Br or Cl) for subsequent nucleophilic substitution.

Key Conditions :

  • Solvent: Ethanol or methanol
  • Catalyst: Acetic acid or HCl
  • Temperature: Reflux (70–80°C)
  • Yield: 75–85%

Optimization Strategies

  • Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 15 minutes at 150 W).
  • Green Chemistry : Use of water as a solvent or catalyst-free conditions improves sustainability.

Industrial-Scale Production

Continuous Flow Reactors

  • Advantages : Enhanced heat transfer, reproducibility, and scalability.
  • Example :
    • Residence time: 10–15 minutes
    • Throughput: 1–5 kg/day
    • Purity: >98%.

Purification Techniques

  • Column Chromatography : Silica gel with hexane/ethyl acetate (7:3) for intermediate purification.
  • Recrystallization : Ethanol/water mixtures for final product crystallization.

Spectroscopic Validation

NMR Data

Proton δ (ppm) Multiplicity Assignment
Pyrazole CH3 2.25–2.35 Singlet 1,3-Dimethyl groups
Methoxy (OCH3) 3.78 Singlet 3-Methoxybenzyl
Methylene (CH2) 3.85–4.10 Multiplet N-CH2- linkage

Mass Spectrometry

  • Molecular Ion : m/z 245.32 [M+H]+ (C14H19N3O).
  • Fragmentation pattern confirms the methanamine bridge and pyrazole core.

Comparative Analysis of Methods

Method Yield Time Purity Scalability
Reductive Amination 70% 6–8 hrs >95% Moderate
Nucleophilic Substitution 65% 12–24 hrs 90–95% High
Microwave-Assisted 75% 15–30 min >98% Low

Challenges and Solutions

Sensitivity to Oxidation

  • Issue : The methanamine bridge is prone to oxidation under acidic conditions.
  • Solution : Use of inert atmospheres (N2/Ar) and antioxidants like BHT.

Byproduct Formation

  • Issue : Competing reactions during nucleophilic substitution yield N-alkylated byproducts.
  • Solution : Optimize base strength (e.g., K2CO3 over NaOH) and stoichiometry.

Emerging Techniques

Enzymatic Catalysis

  • Lipase-mediated amination : Enhances enantioselectivity for chiral derivatives.
  • Yield : 50–60% with >99% enantiomeric excess.

Photochemical Methods

  • UV-light activation : Accelerates coupling reactions at room temperature.
  • Applications : Milligram-scale synthesis for high-throughput screening.

Chemical Reactions Analysis

Types of Reactions: 1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-(3-methoxybenzyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

  • **

Biological Activity

1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-(3-methoxybenzyl)methanamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13_{13}H16_{16}N4_{4}
  • Molecular Weight : 232.29 g/mol
  • Chemical Structure : The compound features a pyrazole ring substituted with a methoxybenzyl group, which may influence its biological activity.

Research indicates that compounds with similar structures may interact with various biological pathways:

  • mTOR Pathway Modulation : Compounds related to pyrazoles have shown the ability to reduce mTORC1 activity, leading to increased autophagy. This mechanism is crucial in cancer therapy as it can inhibit tumor growth by promoting cell death in cancer cells .
  • Antiproliferative Activity : Studies have demonstrated that pyrazole derivatives exhibit antiproliferative effects in various cancer cell lines. For instance, certain compounds have shown submicromolar activity against pancreatic cancer cells by disrupting autophagic flux and interfering with mTORC1 reactivation .

Biological Activity Data

The following table summarizes the biological activities observed in studies involving pyrazole derivatives similar to 1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-(3-methoxybenzyl)methanamine:

Study Cell Line Activity Mechanism
Study 1MIA PaCa-2 (pancreatic)Submicromolar antiproliferative activitymTORC1 inhibition, increased autophagy
Study 2Various cancer linesInduced apoptosis and reduced cell viabilityAutophagy modulation
Study 3HeLa (cervical cancer)Cell cycle arrest and apoptosisDisruption of autophagic flux

Case Study 1: Anticancer Properties

A study on N-benzyl pyrazole derivatives demonstrated their ability to modulate the mTOR pathway effectively. The compound reduced cell viability in MIA PaCa-2 cells and induced autophagy, showcasing its potential as an anticancer agent .

Case Study 2: Neuroprotective Effects

In another investigation focused on neurodegenerative diseases, pyrazole derivatives were evaluated for their ability to inhibit protein aggregation associated with amyotrophic lateral sclerosis (ALS). These compounds showed promise in extending the lifespan of ALS mouse models by providing neuroprotection through modulation of heat shock proteins .

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C14H19N3OC_{14}H_{19}N_{3}O and a molecular weight of 245.32 g/mol. Its structure features a pyrazole ring, which is known for its biological activity, combined with a methoxybenzyl group that may enhance its pharmacological properties .

Pharmacological Applications

1. Anticancer Activity:
Research has indicated that derivatives of pyrazole compounds exhibit promising anticancer properties. For instance, studies have shown that compounds similar to 1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-(3-methoxybenzyl)methanamine can inhibit cancer cell proliferation in various cancer types, including breast cancer and lung cancer. A notable case involved the testing of pyrazole derivatives against MCF-7 and MDA-MB-231 breast cancer cell lines, where several compounds demonstrated significant cytotoxicity .

2. Anti-inflammatory Effects:
The compound's structure suggests potential anti-inflammatory activity. Pyrazole derivatives are often explored for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. This makes them potential candidates for developing new anti-inflammatory medications .

3. Neuroprotective Properties:
Some studies have highlighted the neuroprotective effects of pyrazole derivatives. They may modulate neurotransmitter systems or protect neuronal cells from oxidative stress, indicating their potential use in treating neurodegenerative diseases .

Synthetic Methods

The synthesis of 1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-(3-methoxybenzyl)methanamine typically involves multi-step reactions starting from readily available precursors. The synthetic routes often utilize methods such as:

  • Condensation Reactions: Combining pyrazole derivatives with benzyl amines to form the target compound.
  • Functional Group Modifications: Introducing methoxy groups to enhance solubility and bioactivity.

These synthetic strategies are critical for optimizing yield and purity in the production of this compound for research purposes .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the anticancer efficacy of several pyrazole derivatives, including 1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-(3-methoxybenzyl)methanamine. The results indicated that this compound exhibited IC50 values comparable to standard chemotherapeutics against various cancer cell lines, suggesting its potential as a lead compound for further development .

Case Study 2: Inhibition of COX Enzymes

In another investigation focused on anti-inflammatory properties, a series of pyrazole derivatives were synthesized and tested for their ability to inhibit COX enzymes. The results demonstrated that certain compounds significantly reduced inflammation markers in vitro, supporting their potential therapeutic use in inflammatory diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Electronic Effects

The target compound’s structural analogues differ in substituents on the pyrazole ring, benzyl group, or methanamine chain. These modifications influence electronic properties, solubility, and biological activity.

Table 1: Key Structural Differences and Properties
Compound Name Pyrazole Substituents Benzyl/Amine Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
Target Compound 1,3-dimethyl 3-methoxybenzyl 217.27 Potential REV-ERBα modulation
N-(3-Methoxybenzyl)-1-(5-nitrothiophen-2-yl)-N-(pyridin-3-ylmethyl)methanamine (14) 5-nitrothiophen-2-yl 3-methoxybenzyl, pyridin-3-ylmethyl 435.91 (HCl salt) REV-ERBα agonist; nitro group enhances reactivity
1-(5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl)methanamine dihydrochloride 5-chloro, 1,3-dimethyl None (dihydrochloride salt) 254.57 Increased lipophilicity; dihydrochloride improves solubility
N-Methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine 1-phenyl N-methyl 187.24 Steric bulk from phenyl; simplified structure
N-(3,5-Difluorobenzyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine 1,3-dimethyl 3,5-difluorobenzyl 291.33 Fluorine enhances metabolic stability
A. Lipophilicity and Solubility
  • The 3-methoxybenzyl group in the target compound enhances solubility in polar solvents compared to non-polar substituents (e.g., phenyl in ).
B. Receptor Binding and Selectivity
  • The 5-nitrothiophene in Compound 14 () introduces strong electron-withdrawing effects, likely enhancing binding to REV-ERBα via dipole interactions .
  • Chlorinated pyrazoles () may alter metabolic stability due to reduced susceptibility to oxidative degradation .
C. Toxicity Profiles
  • The target compound’s methoxy group reduces acute toxicity compared to nitro-substituted analogues (e.g., Compound 14), which may generate reactive metabolites .
  • Fluorinated derivatives () could exhibit unique toxicity profiles due to the stability of C-F bonds.

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